N-(3,5-dichlorophenyl)-4-fluorobenzenesulfonamide
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Overview
Description
N-(3,5-dichlorophenyl)-4-fluorobenzenesulfonamide is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a dichlorophenyl group and a fluorobenzenesulfonamide moiety, which contribute to its distinct chemical behavior and reactivity.
Mechanism of Action
Target of Action
Similar compounds have been reported to target mycobacterial energetics
Mode of Action
It’s worth noting that related compounds have been found to disrupt mycobacterial energetics . This disruption could potentially result from the compound’s interaction with its targets, leading to changes in the organism’s energy production and utilization.
Biochemical Pathways
Given the reported disruption of mycobacterial energetics , it’s plausible that the compound affects pathways related to energy production and utilization in the organism
Result of Action
The disruption of mycobacterial energetics suggests that the compound may have significant effects on the organism’s energy production and utilization, potentially leading to growth inhibition or cell death.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,5-dichlorophenyl)-4-fluorobenzenesulfonamide typically involves the reaction of 3,5-dichloroaniline with 4-fluorobenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
N-(3,5-dichlorophenyl)-4-fluorobenzenesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing groups (chlorine and fluorine) on the aromatic rings.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride can be used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an N-substituted sulfonamide derivative .
Scientific Research Applications
N-(3,5-dichlorophenyl)-4-fluorobenzenesulfonamide has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
N-(3,5-dichlorophenyl)-4,5-dihydronaphtho[1,2-d]thiazol-2-amine: This compound also features a dichlorophenyl group and has been studied for its effects on mycobacterial energetics.
3,5-dichlorobenzamide derivatives: These compounds share the dichlorophenyl moiety and have various applications in medicinal chemistry.
Uniqueness
N-(3,5-dichlorophenyl)-4-fluorobenzenesulfonamide is unique due to the presence of both dichlorophenyl and fluorobenzenesulfonamide groups, which confer distinct chemical and biological properties. Its ability to undergo specific substitution reactions and its potential biological activities make it a valuable compound for research and industrial
Properties
IUPAC Name |
N-(3,5-dichlorophenyl)-4-fluorobenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8Cl2FNO2S/c13-8-5-9(14)7-11(6-8)16-19(17,18)12-3-1-10(15)2-4-12/h1-7,16H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKAYWFLCSDQSJI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1F)S(=O)(=O)NC2=CC(=CC(=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8Cl2FNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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